molecular formula C12H18ClNO2 B2905113 5-Amino-2-benzylpentanoic acid hydrochloride CAS No. 1790154-54-9

5-Amino-2-benzylpentanoic acid hydrochloride

Cat. No.: B2905113
CAS No.: 1790154-54-9
M. Wt: 243.73
InChI Key: WXXMPFVTCYEHBU-UHFFFAOYSA-N
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Description

5-Amino-2-benzylpentanoic acid hydrochloride (CAS 1790154-54-9) is an organic compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This chemical, supplied as a powder, serves as a valuable building block and intermediate in synthetic organic chemistry and drug discovery research . Its structure features both a carboxylic acid and a primary amine group (in its hydrochloride salt form), making it a versatile precursor for the synthesis of more complex molecules, such as peptides and peptidomimetics . In research settings, this compound is primarily investigated for its potential as a synthetic intermediate. The presence of the benzyl group and the amino acid backbone allows it to be incorporated into structures that may interact with biological systems. Researchers utilize it in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . As with many specialized amino acid derivatives, it is not a final product but a crucial starting material that enables the exploration of new chemical spaces. Handling and Safety: This compound requires careful handling. It has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to standard laboratory safety protocols. The product is intended For Research Use Only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use . Packaging and Availability: It is available in various quantities for laboratory use, typically from 50mg up to 5g, to support both initial research and scaling efforts . It is recommended to store the material at room temperature .

Properties

IUPAC Name

5-amino-2-benzylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c13-8-4-7-11(12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXMPFVTCYEHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzylpentanoic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-benzylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted benzyl derivatives .

Scientific Research Applications

Pharmaceutical Development

5-Amino-2-benzylpentanoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural similarity to natural amino acids suggests that it may play a role in modulating neurotransmitter functions and protein synthesis pathways. Research indicates that compounds with similar structures exhibit neuroprotective properties, which could be beneficial in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Neuroprotective Effects : Studies have shown that derivatives of this compound can enhance neuroprotective effects against oxidative stress, suggesting a potential role in developing neuroprotective drugs.
  • Amino Acid Metabolism : The compound has been investigated for its influence on amino acid metabolism, indicating its potential utility in metabolic disorder treatments.

Biochemical Research

In biochemical research, this compound serves as a precursor for synthesizing various biologically active compounds. Its ability to influence metabolic pathways makes it a valuable tool for studying amino acid metabolism and related biological processes.

Applications in Research

  • Synthesis of Peptides : The compound can be utilized to synthesize peptides with specific biological activities, contributing to drug discovery efforts.
  • Modulation of Neurotransmitter Release : Research indicates that this compound may modulate neurotransmitter release, which is critical for understanding synaptic functions and developing related therapies.

Mechanism of Action

The mechanism of action of 5-Amino-2-benzylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogs with Amino and Hydrochloride Groups

The following table highlights key structural and functional differences between 5-amino-2-benzylpentanoic acid hydrochloride and similar compounds:

Compound Name Molecular Formula Substituents Key Features References
This compound C₁₂H₁₈ClNO₂ -NH₂ (position 5), -CH₂C₆H₅ (position 2) Benzyl group enhances lipophilicity; potential CNS activity due to aromaticity. Inferred
(S)-5-Amino-2-(methylamino)pentanoic acid hydrochloride C₆H₁₄N₂O₂·HCl -NH₂ (position 5), -NHCH₃ (position 2) Methylamino group increases polarity; used in peptide synthesis.
5-Aminolevulinic Acid Hydrochloride C₅H₁₀ClNO₃ -NH₂ (position 5), -COO⁻ (position 1) Precursor for heme biosynthesis; applied in photodynamic therapy.
(2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride C₅H₁₃ClN₂O₃ -NHOH (position 5), -NH₂ (position 2) Hydroxyamino group confers chelation properties; research-grade chemical.

Key Observations :

  • Substituent Effects: The benzyl group in the target compound likely improves membrane permeability compared to methylamino or hydroxyamino analogs, which are more hydrophilic .
  • Applications: Unlike 5-aminolevulinic acid hydrochloride (used clinically), the target compound’s benzyl group may target neurological pathways .

Physicochemical Properties

Data inferred from related hydrochloride salts:

Property 5-Amino-2-benzylpentanoic acid HCl (S)-5-Amino-2-(methylamino)pentanoic acid HCl 5-Aminolevulinic Acid HCl
Solubility Soluble in water, ethanol Highly soluble in water Water-soluble
Stability Stable at 4°C (inferred) Sensitive to oxidation Light-sensitive
Analytical Method HPLC (C18 column) HPLC with UV detection Spectrophotometry
References

Notes:

  • HPLC Methods : Reverse-phase HPLC is commonly used for purity assessment of hydrochloride salts, as seen in berberine hydrochloride and dosulepin hydrochloride analyses .
  • Storage : Hydrochloride salts often require protection from moisture and light, similar to memantine hydrochloride .

Biological Activity

5-Amino-2-benzylpentanoic acid hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C12_{12}H18_{18}ClN2_2O2_2
  • Molecular Weight : 243.73 g/mol
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on the serotonin (5-HT) receptor family, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and other neurological functions . The compound's structure allows it to act as an agonist or antagonist, depending on the specific receptor subtype it interacts with.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties by modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin levels, potentially impacting conditions like depression and anxiety .

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structural characteristics suggest it might inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This activity has been linked to its ability to disrupt bacterial cell membranes or inhibit specific metabolic functions within microbial cells.

Case Studies and Research Findings

StudyFindings
Study on Neurotransmitter Modulation Demonstrated that similar compounds can enhance serotonin receptor activity, suggesting potential antidepressant effects .
Enzyme Inhibition Research Identified that derivatives of benzyl-substituted amino acids can inhibit key metabolic enzymes, indicating possible applications in metabolic diseases.
Antimicrobial Activity Assessment Showed effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Applications in Scientific Research

This compound is utilized in various research domains:

  • Medicinal Chemistry : As a lead compound for developing new antidepressants or anxiolytics.
  • Biochemistry : In studies focusing on enzyme kinetics and inhibition mechanisms.
  • Microbiology : To explore new antimicrobial agents against resistant bacterial strains.

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